3-amino-5H,7H-furo[3,4-b]pyridin-7-one
CAS No.:
Cat. No.: VC12945599
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6N2O2 |
|---|---|
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | 3-amino-5H-furo[3,4-b]pyridin-7-one |
| Standard InChI | InChI=1S/C7H6N2O2/c8-5-1-4-3-11-7(10)6(4)9-2-5/h1-2H,3,8H2 |
| Standard InChI Key | WRAGTTXDBQMDLX-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=O)O1)N=CC(=C2)N |
| Canonical SMILES | C1C2=C(C(=O)O1)N=CC(=C2)N |
Introduction
3-Amino-5H,7H-furo[3,4-b]pyridin-7-one is a heterocyclic compound characterized by a fused furan and pyridine ring system. The presence of an amino group at the 3-position of the pyridine ring contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural similarity to other biologically active compounds.
Synthesis Methods
The synthesis of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one typically involves multi-step organic reactions. While specific detailed methods are not widely documented, general approaches for synthesizing similar heterocyclic compounds often include cyclization reactions of appropriate precursors under controlled conditions. Solvents such as dichloromethane or ethanol may be used, depending on the reaction conditions.
Biological Activities and Applications
Research into the biological activities of 3-amino-5H,7H-furo[3,4-b]pyridin-7-one is ongoing, but its structural similarity to other biologically active compounds suggests potential applications in medicinal chemistry. Compounds with similar fused ring systems have been studied for their anticancer, antimicrobial, and antiviral properties.
| Potential Application | Description |
|---|---|
| Anticancer Activity | Similar compounds have shown promise in inhibiting cancer cell growth. |
| Antimicrobial Activity | The compound's structure may allow it to interact with microbial targets. |
| Antiviral Activity | Potential for inhibiting viral replication due to its heterocyclic structure. |
Comparison with Similar Compounds
3-Amino-5H,7H-furo[3,4-b]pyridin-7-one shares structural similarities with other heterocyclic compounds known for their biological activities. For example, 7-hydroxyfuro[3,4-b]pyridin-5(7H)-one and 5-hydroxy-5H,7H-furo[3,4-B]pyridin-7-one have been studied for their potential therapeutic effects.
| Compound | Structure Type | Unique Features |
|---|---|---|
| 7-Hydroxyfuro[3,4-b]pyridin-5(7H)-one | Fused pyridine and furan rings | Hydroxyl group at the 7-position |
| 5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one | Fused pyridine and furan rings | Hydroxyl group at the 5-position |
| 3-Amino-5H,7H-furo[3,4-b]pyridin-7-one | Fused pyridine and furan rings | Amino group at the 3-position |
Future Research Directions
Future studies on 3-amino-5H,7H-furo[3,4-b]pyridin-7-one should focus on its synthesis optimization, biological activity screening, and potential applications in drug development. The compound's unique structure presents opportunities for exploring new therapeutic targets and mechanisms of action.
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